1-(5-Chloro-2-methoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea

Description

Urea as a Privileged Scaffold in Drug Discovery

The urea functional group (–NH–CO–NH–) serves as a versatile pharmacophore due to its capacity to form hydrogen bonds with biological targets. This compound belongs to the diarylurea subclass, a category exemplified by FDA-approved kinase inhibitors such as sorafenib and regorafenib. Unlike simpler alkylureas, diarylureas exhibit enhanced conformational rigidity and π-π stacking potential, which improve binding specificity. The presence of two methoxy-substituted phenyl rings in this compound introduces steric and electronic effects that modulate solubility and membrane permeability.

Table 1: Structural Comparison of Urea-Based Therapeutics

| Compound | Core Structure | Key Substituents | Target Class |

|---|---|---|---|

| Sorafenib | Diarylurea | Trifluoromethylphenyl, pyridyl | RAF/VEGFR kinases |

| Present Compound | Diarylurea | Chloro-methoxyphenyl, isothiazolidin | Undisclosed kinase |

| Epacadostat | Indole-urea | Hydroxyamidine, fluorophenyl | IDO1 enzyme |

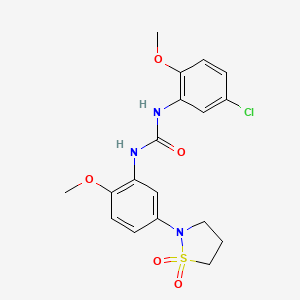

The chloro and methoxy groups at the 5- and 2-positions of the phenyl ring (Figure 1) induce electron-withdrawing and steric effects, respectively. These modifications are hypothesized to enhance interactions with hydrophobic binding pockets while maintaining metabolic stability.

Hierarchical Categorization of Urea Derivatives

This compound occupies a unique niche within the urea-based therapeutic landscape:

- Electron-Deficient Ureas : The chloro group creates an electron-deficient aromatic system, potentially favoring charge-transfer interactions with electron-rich protein residues.

- Sulfone-Containing Ureas : The 1,1-dioxidoisothiazolidin ring introduces a sulfone group, a feature shared with protease inhibitors like darunavir. Sulfones improve aqueous solubility and participate in dipole-diaspora interactions with catalytic lysine or arginine residues.

- Asymmetric Diarylureas : Unlike symmetric analogs, the differential substitution pattern on the two phenyl rings enables selective binding to kinase allosteric sites. Molecular modeling suggests the isothiazolidin-dioxide moiety occupies a solvent-exposed region while the chloro-methoxyphenyl group penetrates deep into the hydrophobic core.

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O5S/c1-26-16-6-4-12(19)10-14(16)20-18(23)21-15-11-13(5-7-17(15)27-2)22-8-3-9-28(22,24)25/h4-7,10-11H,3,8-9H2,1-2H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRQHZJXFXGHEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly focusing on its anticancer properties and its interaction with specific biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HT-29 (Colon) | 15.0 | Inhibition of cell proliferation |

| A549 (Lung) | 10.0 | Cell cycle arrest |

The compound's mechanism involves several pathways:

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death.

- Cell Cycle Arrest : It disrupts the cell cycle in the G2/M phase, preventing cancer cell division.

- Inhibition of Angiogenesis : The compound may inhibit vascular endothelial growth factor (VEGF), reducing tumor blood supply.

Case Studies

Case Study 1: Breast Cancer Treatment

A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study utilized flow cytometry to assess apoptosis rates, revealing a marked increase in early and late apoptotic cells post-treatment.

Case Study 2: Colon Cancer Research

In another investigation involving HT-29 cells, the compound was shown to inhibit growth significantly over a 48-hour period. Western blot analysis indicated upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, further supporting its role as a potential therapeutic agent.

Comparison with Similar Compounds

Key Compounds:

NS1608 (N-(3-trifluoromethylphenyl) N′-(2-hydroxy-5-chlorophenyl)urea) Structure: Contains a urea linker with a trifluoromethylphenyl group and a chlorophenol group. Activity: KCa1.1 (BK) channel opener with an EC50 of 2.4 μM . Comparison: The target compound replaces the trifluoromethyl group with a dioxidoisothiazolidinyl group, which may alter selectivity toward other ion channels (e.g., KCa3.1 or KCa2.X).

1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea () Structure: Features a thiadiazole ring instead of the isothiazolidine sulfone group. Activity: Not explicitly reported, but thiadiazole derivatives are associated with antimicrobial or kinase inhibitory activity. Comparison: The sulfone group in the target compound likely improves aqueous solubility compared to the non-polar thiadiazole .

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-methoxyphenyl)urea ()

- Structure : Incorporates a tert-butyl-substituted isoxazole ring.

- Properties : Smaller molecular weight (289.33 g/mol vs. ~452 g/mol for the target compound) and reduced hydrogen-bonding capacity due to the absence of a sulfone group.

- Comparison : The tert-butyl group may enhance lipophilicity, favoring blood-brain barrier penetration, whereas the target compound’s sulfone group prioritizes peripheral activity .

Physicochemical and Functional Properties

Research Findings and Implications

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-(5-Chloro-2-methoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via urea-forming reactions between substituted isocyanates and amines. For example, reacting 5-chloro-2-methoxyphenyl isocyanate with 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline in an inert solvent (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts . Optimization involves varying solvent polarity, temperature, and stoichiometry. Monitoring reaction progress via TLC or HPLC can identify optimal conditions.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this urea derivative?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and urea NH signals (δ ~8–10 ppm, broad).

- IR : Detect urea C=O stretching (~1640–1680 cm⁻¹) and sulfone S=O vibrations (~1300–1350 cm⁻¹) .

- MS : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns to validate substituents.

Q. What solvent systems are suitable for crystallization, and how do hydrogen bonding patterns influence crystal packing?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) or ethanol/water mixtures are often effective. Hydrogen bonding between urea NH and sulfone oxygen atoms can stabilize the crystal lattice. Graph set analysis (e.g., Etter’s rules) helps categorize motifs like R₂²(8) rings, which are common in urea derivatives .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in molecular conformation, particularly regarding the isothiazolidine dioxide ring geometry?

- Methodological Answer : Use SHELX programs (SHELXT for solution, SHELXL for refinement) to determine bond lengths, angles, and torsional parameters. For example, the isothiazolidine ring’s puckering can be analyzed using Cremer-Pople parameters. Twinning or disorder in crystals may require additional refinement strategies (e.g., BASF scaling in SHELXL) .

Q. What computational methods (e.g., DFT, MD) are effective for predicting intermolecular interactions and solubility of this compound?

- Methodological Answer :

- DFT : Calculate electrostatic potential surfaces to identify H-bond donors/acceptors.

- Molecular Dynamics (MD) : Simulate solvation free energy in water/co-solvent systems (e.g., using GROMACS) to predict solubility.

- COSMO-RS : Estimate partition coefficients (log P) for solvent selection .

Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo) be reconciled for this compound?

- Methodological Answer :

- Metabolic Stability Assays : Test hepatic microsomal degradation to assess if poor in vivo activity stems from rapid metabolism.

- Permeability Studies : Use Caco-2 cell models or PAMPA to evaluate intestinal absorption limitations.

- Protein Binding : Measure plasma protein binding via equilibrium dialysis to identify bioavailability issues .

Q. What strategies minimize byproduct formation during the synthesis of the isothiazolidine dioxide moiety?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.